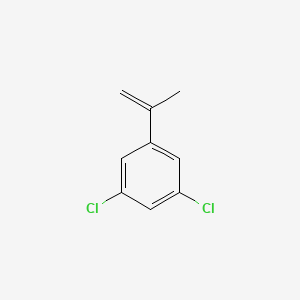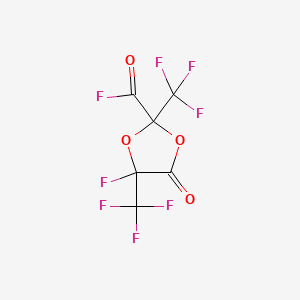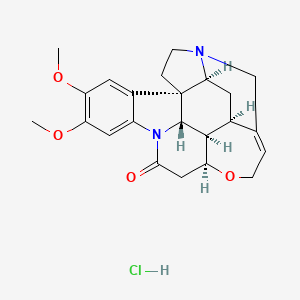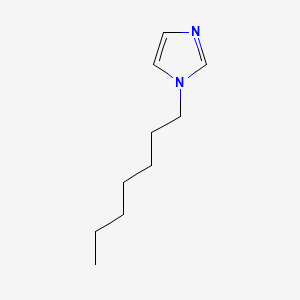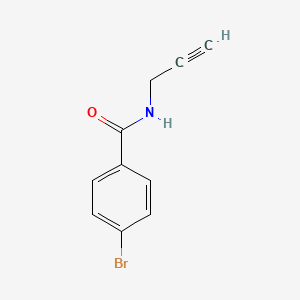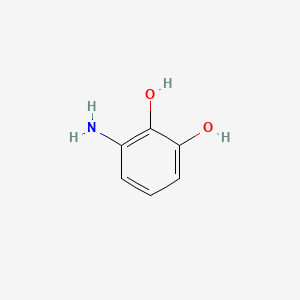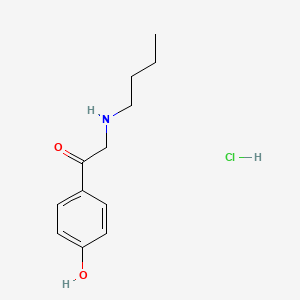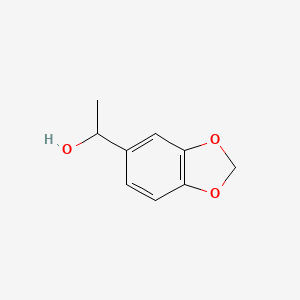
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Übersicht
Beschreibung
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, also known as 1,3-benzodioxole, is a heterocyclic organic compound that is used in the synthesis of various organic compounds. It is a white crystalline solid that is soluble in water. 1,3-benzodioxole is an important building block for organic synthesis, and is used in the synthesis of pharmaceuticals, dyes, and other organic materials.
Wissenschaftliche Forschungsanwendungen
Psychoactive Substance Research
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is related to psychoactive substances and its implications in serotonin syndrome onset have been studied. Serotonin syndrome can develop from over-activation of the serotoninergic system by several mechanisms. Research shows that certain psychoactive substances, including some chemically related to this compound, are implicated in serotonin syndrome occurrence. Clinicians need to be aware of the potential risks and severe consequences of recreational use of such substances, which can sometimes be undetectable in routine drug screenings (Schifano et al., 2021).
Pharmacological Applications in the Central Nervous System
The compound has also been studied for its pharmacological applications, particularly in the context of the central nervous system. Phytol, a substance chemically similar to this compound, shows promise in pharmaceutical applications for treating nervous system diseases in humans and rodents. The study emphasizes the need to further explore molecules like phytol for their high pharmacological potential and the possible transfer of technologies to foster economic and industrial growth (Costa et al., 2014).
Potential in Anticancer Drug Development
Interestingly, there's a significant focus on the potential of compounds structurally related to this compound in the development of anticancer drugs. Some studies have pointed out the anticancer effects of the Astrodaucus genus, which contains biologically active phytochemicals with a benzodioxole structure similar to this compound. Considering the structure and biological tests, it's suggested that more research should be conducted on this genus for potential anticancer applications (Hesari et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278304 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-73-3 | |
| Record name | 6329-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)
